![molecular formula C18H12F6N2O2S B2482109 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 442653-48-7](/img/structure/B2482109.png)
2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H12F6N2O2S and its molecular weight is 434.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide belongs to the class of benzothiazine derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies focusing on the biological activity of this specific compound.
- Molecular Formula : C19H17F3N2O2S
- Molecular Weight : 394.41 g/mol
- CAS Number : 883798-66-1
Biological Activity Overview
Benzothiazine derivatives exhibit a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that benzothiazine derivatives possess significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For example:
- Compounds with trifluoromethyl groups demonstrated enhanced antibacterial activity against Staphylococcus aureus and Enterococcus faecalis .
- The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.00975 mg/mL, indicating potent antimicrobial effects .
2. Anticancer Activity
Benzothiazine derivatives are also being explored for their anticancer potential. The compound has shown promise in modulating cellular pathways associated with cancer progression:
- Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Compounds from this class have been evaluated for their ability to interact with ATP-binding cassette transporters, which are crucial in drug resistance mechanisms in cancer therapy .
3. Anti-inflammatory Activity
Some derivatives have exhibited anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation:
- Research has indicated that certain benzothiazine compounds can reduce inflammatory markers in vitro and in vivo .
Case Studies and Research Findings
Several studies have specifically investigated the biological activities of benzothiazine derivatives similar to the compound :
The biological activity of benzothiazine derivatives is attributed to several mechanisms:
- Enzyme Inhibition : Many compounds inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption : Some derivatives can disrupt bacterial cell membranes, leading to cell death.
- Modulation of Signaling Pathways : The ability to influence pathways involved in inflammation and cancer progression is a key area of interest.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of benzothiazine derivatives, characterized by the presence of a trifluoromethyl group which enhances its lipophilicity and biological interactions. The molecular formula is C11H8F3NO3S with a molecular weight of approximately 291.25 g/mol. Its structure includes a benzothiazine core that contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Benzothiazine derivatives have been reported to exhibit antimicrobial properties. Studies indicate that compounds with similar structures demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The incorporation of the trifluoromethyl group is believed to enhance the compound's antibacterial efficacy through increased membrane permeability and interaction with microbial targets.
-
Anticancer Potential :
- Research into benzothiazine derivatives has shown promising anticancer activities. Compounds similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation . The mechanism may involve interference with DNA synthesis or disruption of cell signaling pathways.
- Anti-inflammatory Effects :
Materials Science Applications
-
Polymer Chemistry :
- The unique structural features of this compound allow it to be utilized in the synthesis of advanced materials, such as polymers with enhanced thermal stability and mechanical properties. Its trifluoromethyl group can impart desirable characteristics to polymer matrices .
-
Dyes and Pigments :
- Due to its vibrant color properties, this compound can be explored as a dye or pigment in various industrial applications, including textiles and coatings .
Case Study 1: Antimicrobial Efficacy
A series of benzothiazine derivatives were synthesized and tested for their antimicrobial activity against a panel of pathogens. The study found that compounds with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating enhanced efficacy .
Case Study 2: Anticancer Activity
In vitro studies on benzothiazine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Properties
IUPAC Name |
2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N2O2S/c19-17(20,21)9-1-4-11(5-2-9)25-15(27)8-14-16(28)26-12-7-10(18(22,23)24)3-6-13(12)29-14/h1-7,14H,8H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARZLQXTAVTGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.